molecular formula C12H18O2 B14353780 4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one CAS No. 91764-03-3

4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one

Katalognummer: B14353780
CAS-Nummer: 91764-03-3
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: GOQJLWJTVLCFAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one is a chemical compound with a unique structure that includes a chromenone core. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. In the medical field, it is being explored for its potential therapeutic applications. Industrially, it is used in the production of various materials and chemicals .

Wirkmechanismus

The mechanism of action of 4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one can be compared with other similar compounds, such as 2-Naphthalenemethanol and (4aS,4bR,10aS)-7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydro-phenanthrene. These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific chromenone core and the resulting chemical and biological activities .

Eigenschaften

91764-03-3

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

4a,7,7-trimethyl-3,4,5,6-tetrahydrochromen-2-one

InChI

InChI=1S/C12H18O2/c1-11(2)6-7-12(3)5-4-10(13)14-9(12)8-11/h8H,4-7H2,1-3H3

InChI-Schlüssel

GOQJLWJTVLCFAS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2(CCC(=O)OC2=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.